molecular formula C20H31NO B3629064 1-(3,5-di-tert-butylbenzoyl)piperidine

1-(3,5-di-tert-butylbenzoyl)piperidine

Cat. No.: B3629064
M. Wt: 301.5 g/mol
InChI Key: HMGRPYAIQPQRKY-UHFFFAOYSA-N
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Description

1-(3,5-di-tert-butylbenzoyl)piperidine is a chemical compound of interest in organic and medicinal chemistry research, particularly as a synthetic building block or intermediate. Its structure incorporates a sterically hindered 3,5-di-tert-butylbenzoyl group attached to a piperidine ring, a common pharmacophore in drug discovery. The high steric bulk of the tert-butyl groups can significantly influence the molecule's conformation and its binding to biological targets, making it a valuable scaffold for studying structure-activity relationships (SAR) . Piperidine derivatives are extensively investigated for their potential as inhibitors of various enzymes . The amide linkage in this compound is a stable moiety commonly used in medicinal chemistry to link aromatic systems with alicyclic amines, improving the metabolic stability and drug-likeness of potential candidates . This compound is closely related to other researched molecules, such as 1-(3,5-di-tert-butylbenzoyl)-4-(2-methylpropanesulfonyl)piperidine, demonstrating the utility of the this compound core in chemical biology . Researchers value this structural motif for developing new chemical probes and pharmaceutical leads. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-ditert-butylphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO/c1-19(2,3)16-12-15(13-17(14-16)20(4,5)6)18(22)21-10-8-7-9-11-21/h12-14H,7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGRPYAIQPQRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCCCC2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations for 1 3,5 Di Tert Butylbenzoyl Piperidine and Derivatives

Novel Strategies for N-Acylation of Piperidines

The formation of the amide bond between a piperidine (B6355638) and a carboxylic acid or its derivative is a fundamental transformation. Traditional methods often rely on the conversion of the carboxylic acid, in this case, 3,5-di-tert-butylbenzoic acid, into a more reactive species like an acyl chloride. semanticscholar.org This is typically achieved using reagents such as thionyl chloride or oxalyl chloride. ucl.ac.uk The resulting 3,5-di-tert-butylbenzoyl chloride can then be reacted with piperidine, usually in the presence of a base to neutralize the HCl byproduct.

However, contemporary organic synthesis has moved towards more efficient and milder coupling reagents that avoid the pre-activation step. These reagents, often used in stoichiometric amounts, facilitate the direct reaction between the carboxylic acid and the amine. ucl.ac.uk

Table 1: Common Coupling Reagents for N-Acylation

Reagent Full Name Byproducts
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble urea (B33335)
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate Water-soluble urea and triazole derivatives
T3P n-Propylphosphonic acid anhydride Phosphonic acid derivatives

| CDI | 1,1'-Carbonyldiimidazole | Imidazole and CO2 |

These methods are advantageous due to their high yields and operational simplicity, though the generation of stoichiometric waste products is a drawback. ucl.ac.uk The choice of reagent and solvent can be critical, with DMF and CH2Cl2 being common but less environmentally friendly options. ucl.ac.uk Research into catalytic direct amidation, using agents like boronic acids, represents a more atom-economical approach, though it often requires higher temperatures and water removal. ucl.ac.uk

Stereoselective Synthesis of Substituted Piperidine Scaffolds

While the parent 1-(3,5-di-tert-butylbenzoyl)piperidine is achiral, the synthesis of its chiral derivatives is of significant interest. The piperidine ring is a key structural motif in many alkaloids and medicinal compounds. nih.gov Therefore, the development of methods for the stereoselective synthesis of substituted piperidine scaffolds, which can then be acylated, is crucial.

Recent advances have provided several novel approaches with high efficiency and stereoselectivity. nih.gov One such strategy involves a gold-catalyzed cyclization of N-homopropargyl amides to form cyclic imidates, which are then reduced to furnish substituted piperidines. This modular {[2+3]+1} annulation approach allows for the enantioselective synthesis of various piperidine derivatives, starting from readily available chiral sulfinyl imines. nih.gov A key advantage of this method is that the resulting piperidine nitrogen is free and available for subsequent derivatization, such as acylation with 3,5-di-tert-butylbenzoyl chloride. nih.gov

Other powerful techniques include:

Asymmetric Reductive Heck Reactions: Rhodium-catalyzed asymmetric carbometalation of dihydropyridines with arylboronic acids can produce 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.org Subsequent reduction provides access to a wide array of enantioenriched 3-substituted piperidines. acs.org

[3+2] Cycloadditions: The highly diastereoselective reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides can produce densely substituted pyrrolidines, which can serve as precursors to other nitrogen heterocycles. acs.org

Radical (4+2) Cycloadditions: Boronyl radical-catalyzed cycloaddition between 3-aroyl azetidines and various alkenes delivers polysubstituted piperidines with high yield and diastereoselectivity. nih.gov This method is notable for its modularity, atom economy, and metal-free conditions. nih.gov

Introduction and Positional Functionalization of the Di-tert-butylbenzoyl Moiety

The 3,5-di-tert-butylbenzoyl moiety is typically introduced using 3,5-di-tert-butylbenzoic acid or its corresponding acyl chloride. scbt.comachemblock.comchemicalbook.com The acid itself (C15H22O2) is a commercially available solid. scbt.comachemblock.comnist.govsigmaaldrich.com Its synthesis often starts from 1,3-di-tert-butylbenzene, which can be carboxylated via various methods, including Friedel-Crafts acylation followed by oxidation.

Further functionalization of the di-tert-butylbenzoyl group within the final amide product presents a synthetic challenge due to the steric hindrance imposed by the two tert-butyl groups. These bulky groups direct electrophilic aromatic substitution to the ortho- and para-positions relative to the carbonyl group (positions 2, 4, and 6 of the benzene (B151609) ring). However, the deactivating effect of the benzoyl group and the significant steric blocking make these reactions difficult. More advanced techniques, such as directed ortho-metalation, might be required to achieve selective functionalization at the less hindered positions.

Green Chemistry and Sustainable Approaches in Target Compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. In the context of synthesizing this compound, this translates to minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. semanticscholar.orgucl.ac.uk

Key areas of green innovation in amide synthesis include:

Catalytic Direct Amidation: As mentioned, using catalysts like boric acid or various boronic acids to directly couple carboxylic acids and amines eliminates the need for stoichiometric activating agents and reduces waste. semanticscholar.orgucl.ac.uk

Solvent-Free Reactions: Performing reactions in the absence of a solvent (solid-state reaction) or using greener solvents is a major goal. semanticscholar.org For example, direct heating of a triturated mixture of a carboxylic acid and urea with a boric acid catalyst can produce amides under solvent-free conditions. semanticscholar.org

Enzymatic Synthesis: Biocatalysis offers a highly sustainable route. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can effectively catalyze the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach often proceeds with high conversion and yield, simplifying purification. nih.gov

Silica-Catalyzed Amidation: Activated silica (B1680970) has been explored as a catalyst for direct amide bond formation, presenting a potentially more sustainable alternative to traditional methods. whiterose.ac.uk

Table 2: Comparison of Amide Synthesis Sustainability

Method Green Advantages Potential Drawbacks
Traditional (Acyl Chloride) Well-established, high yielding Uses hazardous reagents (e.g., SOCl2), generates stoichiometric waste
Coupling Reagents High yields, mild conditions Generates stoichiometric waste, expensive reagents
Catalytic Direct Amidation High atom economy, reduced waste Often requires high temperatures, removal of water byproduct
Enzymatic Synthesis Biodegradable catalyst, mild conditions, high selectivity, green solvents Slower reaction times, limited substrate scope, enzyme cost

| Solvent-Free Synthesis | Eliminates solvent waste, potential for high efficiency | Can be limited by substrate melting points and reactivity |

Cascade and Multicomponent Reactions for Scaffold Diversification

Cascade (or domino) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation by forming multiple chemical bonds in sequence. nih.govresearchgate.net These approaches are ideal for creating libraries of diverse molecules based on the this compound scaffold.

While a direct MCR to form the target compound is not commonly reported, these strategies are invaluable for synthesizing the substituted piperidine precursors.

Piperidine Synthesis: A pseudo-four-component reaction of aldehydes, 2,7-naphthalenediol, and ammonium (B1175870) carboxylates can generate highly substituted piperidine analogs. ajchem-a.com Similarly, palladium-catalyzed cascade reactions have been developed to construct complex benzimidazoles, demonstrating the power of this approach for heterocycle synthesis. nih.gov

Scaffold Assembly: A three-component cascade reaction involving cyclic ketones, arylamines, and benzoylmethylene malonates has been developed to access tetrahydroindoles, showcasing a cooperative enamine-Brønsted acid catalysis approach. nih.gov Such strategies could be adapted to build complex piperidine rings that are subsequently acylated.

Radical-Mediated Cascades: One-pot, radical-mediated MCRs have been developed for the synthesis of complex heterocycles, which could be applied to create novel piperidine derivatives. rsc.org

These advanced reactions offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate structural complexity from simple starting materials. researchgate.net

Elucidation of Molecular Interactions and Biological Activity Profiles

Enzyme Modulation and Inhibition Mechanisms of 1-(3,5-di-tert-butylbenzoyl)piperidine Analogs

Analogs of this compound have been investigated for their ability to modulate the activity of various enzymes. These interactions are critical in determining the therapeutic potential and pharmacological profile of these compounds.

Kinetic Characterization of Enzymatic Inhibition

The study of enzyme kinetics provides valuable insights into how a compound interacts with an enzyme to inhibit its function. Techniques like isothermal titration calorimetry (ITC) are powerful for characterizing these interactions as they directly measure the heat changes associated with binding, allowing for the determination of binding constants and the mode of inhibition. nih.gov

For instance, the enzymatic kinetic resolution of certain piperidine (B6355638) atropisomers has been explored. nih.gov This process involves the selective enzymatic acylation or hydrolysis of enantiomers, allowing for the separation of desired isomers. nih.gov Lipases are often employed in these resolutions, and the choice of acylating agent and solvent is crucial for optimizing the process. nih.gov

Identification of Specific Enzyme Targets (e.g., Hydrolases, Transporters, Kinases)

Research has identified several enzyme classes as targets for piperidine-containing compounds.

Hydrolases: Piperidine and piperazine (B1678402) derivatives have been developed as potent and selective inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. nih.govlookchem.com These inhibitors often act irreversibly and show high selectivity over other serine hydrolases. nih.gov Additionally, analogs of this compound have shown inhibitory activity against other hydrolases like soluble epoxide hydrolase. nih.gov

Transporters: The interaction of piperidine analogs with monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), has been a significant area of study. nih.gov The affinity and selectivity for these transporters are highly dependent on the substitution patterns on the piperidine and associated aromatic rings. nih.gov

Kinases: Kinases are crucial enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer. ed.ac.uk Piperidine-containing compounds have been developed as kinase inhibitors. For example, derivatives of this compound have been investigated as inhibitors of phosphatidylinositol 3-kinases (PI3Ks). nih.govmdpi.com The substitution pattern on the triazine ring of some analogs plays a significant role in their inhibitory potency. mdpi.com Bruton's tyrosine kinase (BTK) is another kinase target for which piperidine-based inhibitors have been designed. nih.gov

Modulation of Biological Pathways

By interacting with specific enzymes and receptors, this compound analogs can modulate various biological pathways.

Dopamine and Serotonin Pathways: Compounds targeting dopamine and serotonin receptors and transporters can influence neurotransmission. nih.govsemanticscholar.orgmdpi.com For example, ligands with high affinity for D3 dopamine receptors may have therapeutic potential in conditions related to this pathway. mdpi.com Similarly, interaction with serotonin receptors like 5-HT1A can modulate serotonergic signaling. nih.gov

PI3K/Akt Signaling Pathway: Inhibition of PI3K by certain piperidine derivatives can block the downstream signaling cascade involving Akt, a key protein in cell survival and proliferation. mdpi.com This pathway is often constitutively active in cancer cells, making it an important therapeutic target. mdpi.com

Inflammatory Pathways: Some piperidine derivatives have been shown to inhibit enzymes like cyclooxygenase, which are key mediators of inflammation.

Receptor Binding and Ligand-Target Recognition Studies

The interaction of this compound analogs with various receptors is a key determinant of their pharmacological effects.

Affinity and Selectivity Profiling against Key Biological Receptors (e.g., Serotonergic, Dopaminergic)

The binding affinities of piperidine derivatives for different receptor subtypes are crucial for their potential therapeutic applications and for minimizing off-target effects.

Serotonergic Receptors: Several piperidine and piperazine derivatives have been evaluated for their binding to serotonin (5-HT) receptors. nih.gov For instance, some phenylpiperazine derivatives exhibit high affinity for 5-HT1A receptors. nih.govnih.gov The nature of the substituents on the piperazine or piperidine ring significantly influences both affinity and selectivity. nih.gov

Dopaminergic Receptors: The dopamine receptor family (D1-D5) is a major target for many centrally acting drugs. nih.govmdpi.com Piperidine-based compounds have been designed as selective ligands for dopamine receptor subtypes. nih.govnih.gov For example, specific substitutions on the piperidine scaffold can lead to high affinity and selectivity for the D4 receptor over other D2-like receptors. nih.gov The distance between key pharmacophoric features in these molecules plays a critical role in determining their binding profile. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring and its substituents can dramatically alter affinity and selectivity for D2, D3, and D4 receptors. researchgate.net

The following table summarizes the binding affinities of selected piperidine analogs for dopaminergic and serotonergic receptors.

Compound/AnalogReceptor TargetBinding Affinity (Ki)Selectivity
LS-3-134 D3 Dopamine Receptor0.17 nM>150-fold vs D2
WW-III-55 D3 Dopamine Receptor~20 nM>800-fold vs D2
Compound 6a D3 Dopamine Receptor~1.4 nM~140-fold vs 5-HT1A
S 15535 5-HT1A Receptor0.7 nM>250-fold vs D2, D3
Compound 9j D4 Dopamine Receptor96 nMSelective vs D1-3, 5
(-)-19a Dopamine Transporter (DAT)IC50 = 11.3 nMSelective vs SERT, NET

This table is generated based on data from multiple sources. nih.govnih.govmdpi.comnih.gov

Allosteric Modulation Investigations

Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. This can lead to a more nuanced and potentially safer pharmacological effect. Research into allosteric modulation by piperidine-related compounds is an emerging area. For example, the development of photoswitchable allosteric modulators for G protein-coupled receptors (GPCRs) like the metabotropic glutamate (B1630785) receptor mGlu5 demonstrates the potential for precise control over receptor activity. nih.gov While specific studies on this compound as an allosteric modulator are not detailed in the provided context, the broader field includes the design of benzamides and related structures as allosteric modulators for receptors like mGlu5. nih.gov

Based on a comprehensive search of available scientific literature, there is currently insufficient public information to generate a detailed article on the chemical compound "this compound" that adheres to the specific structure and topics requested.

Searches for the biological activity, structure-activity relationships (SAR), molecular interactions, and mechanisms of action for this exact compound did not yield specific research findings. While the broader class of piperidine and benzoylpiperidine derivatives has been studied for various biological activities, including antimicrobial and anti-inflammatory effects nih.govacademicjournals.orgbiomedpharmajournal.orgnih.govnih.govbiointerfaceresearch.com, this general information cannot be accurately extrapolated to "this compound" without dedicated studies on the compound itself.

Methodologies such as computational analysis, phenotypic screening, and target deconvolution are widely used in drug discovery to characterize compounds nih.govnih.gov; however, no records of their application specifically to "this compound" were found.

Consequently, it is not possible to provide a scientifically accurate and thorough article that strictly follows the requested outline for "this compound" at this time.

Computational Chemistry and in Silico Approaches to 1 3,5 Di Tert Butylbenzoyl Piperidine Research

Molecular Docking and Dynamics Simulations for Ligand-Protein Complex Formation

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 1-(3,5-di-tert-butylbenzoyl)piperidine, molecular docking studies can elucidate its potential binding modes within the active sites of various protein targets. While specific docking studies on this exact compound are not extensively published, research on structurally related piperidine (B6355638) derivatives provides a framework for understanding its potential interactions. For instance, piperidine-based compounds have been docked into the active sites of targets like the dopamine (B1211576) D2 receptor and sigma-1 receptor, revealing key interactions that drive binding affinity. researchgate.netnih.gov In such studies, the piperidine ring often participates in crucial hydrogen bonds and van der Waals interactions, while the benzoyl moiety can engage in hydrophobic and aromatic interactions.

Table 1: Representative Docking Scores of Piperidine Derivatives against Various Targets

Compound ClassTarget ProteinDocking Score (kcal/mol)Reference
Piperidine-1,2,3-triazole derivativesDopamine Receptor D2Not specified, but predicted possible binding modes researchgate.net
Benzylpiperidine derivativesSigma-1 Receptor- nih.gov
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivativesα-amylase-7.43 nih.gov
Piperine (B192125) analoguesIL-1β-7.22 mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules like this compound. These calculations can determine various molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity. For related benzoyl thiourea (B124793) derivatives linked to piperidine, DFT calculations have been employed to optimize their structures and analyze their electronic properties. researchgate.net

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. This information is valuable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-protein binding.

Table 2: Calculated Quantum Chemical Properties of a Related Piperidine Derivative

PropertyValueMethodReference
HOMO Energy-DFT/B3LYP/6-31G(d,p) researchgate.net
LUMO Energy-DFT/B3LYP/6-31G(d,p) researchgate.net
Energy Gap (ΔE)-DFT/B3LYP/6-31G(d,p) researchgate.net

Conformational Analysis and Energy Landscape Mapping of the Compound

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound aims to identify its most stable conformations and the energy barriers between them. The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents on the piperidine ring can exist in either axial or equatorial positions, with the equatorial position generally being more stable for bulky groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for conformational analysis in solution. copernicus.org By analyzing coupling constants (J-values) and Nuclear Overhauser Effects (NOEs), the relative orientation of protons can be determined, providing insights into the ring's conformation and the orientation of substituents. For example, the analysis of J values in the 1H NMR spectra of substituted piperidines can confirm their relative stereochemistry. nih.gov

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to map the potential energy surface of the molecule, identifying low-energy conformers and the transition states that connect them. This provides a comprehensive understanding of the molecule's flexibility and the populations of different conformers at a given temperature. The crystal structure of a related piperazine (B1678402) derivative shows a chair conformation with di-equatorial substitution, which is a common low-energy conformation for such heterocyclic rings. nih.gov

Chemoinformatic Predictions for Lead Optimization (excluding ADME/Toxicity results)

Chemoinformatics provides a suite of computational tools for the rational design and optimization of lead compounds. For this compound, these tools can be used to predict how structural modifications might affect its biological activity. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of chemoinformatics. nih.gov By building a statistical model that correlates structural descriptors of a series of compounds with their biological activity, QSAR can predict the activity of new, unsynthesized analogs. nih.gov

Lead optimization often involves exploring the chemical space around a hit compound to improve its potency and selectivity. In silico methods can guide this process by suggesting modifications that are likely to enhance binding affinity. This can involve adding or removing functional groups, altering the scaffold, or changing the stereochemistry. For example, a QSAR study on phenyl piperidine derivatives identified key structural features that contribute to their activity as dual NK1R antagonists and serotonin (B10506) transporter inhibitors. nih.gov Such insights can be invaluable in the optimization of this compound for a specific biological target.

Table 3: Common Approaches in Chemoinformatic Lead Optimization

ApproachDescriptionPotential Application to this compound
3D-QSARCorrelates the 3D properties of molecules with their biological activity.To build a predictive model for designing more potent analogs. nih.gov
Fragment-based designInvolves growing or linking small molecular fragments to create a lead compound.To identify key interacting fragments and build upon them.
Scaffold hoppingReplaces the core structure of a molecule while retaining its key pharmacophoric features.To discover novel chemical scaffolds with improved properties.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. A pharmacophore model for this compound would typically include features such as hydrogen bond acceptors (the carbonyl oxygen), hydrogen bond donors (if any), hydrophobic regions (the di-tert-butylphenyl group), and aromatic rings.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.gov This allows for the rapid identification of other molecules that possess a similar arrangement of pharmacophoric features and are therefore likely to exhibit similar biological activity. Virtual screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. For example, a pharmacophore-based virtual screen of the PubChem database was used to identify potential new inhibitors of the ricin toxin. nih.gov

Table 4: Common Pharmacophoric Features

FeatureDescriptionPotential Location in this compound
Hydrogen Bond AcceptorAn atom that can accept a hydrogen bond.The oxygen atom of the carbonyl group.
Hydrophobic GroupA nonpolar group that interacts favorably with nonpolar environments.The di-tert-butylphenyl moiety and the piperidine ring.
Aromatic RingA planar, cyclic, conjugated system of pi electrons.The phenyl ring.

Application of 1 3,5 Di Tert Butylbenzoyl Piperidine in Advanced Chemical Systems

Role as Ligands in Organometallic Chemistry and Catalysis

The structure of 1-(3,5-di-tert-butylbenzoyl)piperidine, combining a robust amide linkage with a bulky aromatic scaffold, suggests its potential as a specialized ligand in organometallic chemistry. The nitrogen and oxygen atoms of the amide group can act as a bidentate or monodentate coordination site for a metal center.

Design Principles for Sterically Hindered Benzoylpiperidine Ligands

The design of ligands for catalysis often focuses on tuning the steric and electronic environment around a metal center to control activity and selectivity. The 3,5-di-tert-butyl groups on the benzoyl moiety of this compound serve as significant steric shields.

Key design principles for ligands of this type would include:

Steric Hindrance: The two tert-butyl groups create a defined pocket around the metal-binding site. This bulk can be instrumental in promoting reductive elimination, preventing catalyst deactivation via dimerization, and influencing the regioselectivity and stereoselectivity of a reaction by controlling the approach of substrates. In a similar vein, sterically demanding carbene ligands based on a perimidine scaffold have been designed to be exceptionally electron-donating, a property that could be shared by this benzoylpiperidine ligand. researchgate.net

Electronic Tuning: The benzoyl group is electronically withdrawing, which can influence the electron density at a coordinated metal center. This property is crucial for modulating the reactivity of the catalyst in processes like oxidative addition and reductive elimination.

Conformational Rigidity and Flexibility: The piperidine (B6355638) ring can adopt different conformations (e.g., chair, boat), which can influence the geometry of the resulting metal complex. nih.gov Studies on disubstituted piperidines have revealed that conformational preferences can lead to significant differences in reactivity and selectivity. nih.gov The chair conformer, with the bulky benzoyl group in an equatorial position to minimize steric strain, would likely be favored.

Feature of this compoundDesign PrinciplePotential Catalytic Influence
3,5-di-tert-butyl groupsCreation of a sterically demanding environmentControls substrate access, enhances selectivity, prevents catalyst aggregation
Benzoylamide groupProvides N,O-donor atoms and electronic influenceModulates metal center's Lewis acidity and redox potential
Piperidine ringIntroduces conformational variablesAffects the bite angle and overall geometry of the metal complex

Mechanistic Studies of Catalytic Transformations

Although no mechanistic studies feature this compound directly, its structure is relevant to several catalytic processes. For instance, in copper-catalyzed C-H amination reactions to form piperidines, the nature of the ligand is critical for the reaction outcome. researchgate.net Mechanistic investigations of these transformations show that the ligand influences the stability and reactivity of copper intermediates. researchgate.net

If used as a ligand, this compound could participate in catalytic cycles in several ways:

Stabilization of High-Oxidation States: The amide donor could stabilize higher oxidation state metal centers that are often proposed in C-H activation or cross-coupling reaction mechanisms.

Influencing Reaction Pathways: In nickel-catalyzed asymmetric reactions, the choice of ligand is shown to be paramount, with subtle steric and electronic changes dramatically altering enantioselectivity and yield. acs.org The bulky framework of this compound would be expected to exert strong control over the transition state geometry, potentially favoring one reaction pathway or product over others. For example, a competition experiment in a nickel-catalyzed system showed that electronic effects of the substrate can influence reactivity, suggesting that the ligand's electronic signature is a key mechanistic component. acs.org

Development of Chiral Catalysts

Piperidines are a foundational scaffold in the development of chiral ligands and catalysts. nsf.govnih.govrsc.orgresearchgate.net The synthesis of enantiomerically pure piperidines is a significant goal in chemistry, often achieved through asymmetric catalysis where a chiral metal complex guides the transformation. nih.govnih.gov

A chiral version of this compound could be developed by:

Using a Chiral Piperidine: Starting the synthesis with an enantiomerically pure substituted piperidine would place a stereocenter adjacent to the amide nitrogen.

Modifying the Benzoyl Group: Introducing chirality on the benzoyl ring, though synthetically more challenging.

Such a chiral ligand could be applied in asymmetric catalysis. Copper and rhodium complexes, for example, are often used in asymmetric cyclization and hydrogenation reactions. nih.govrsc.org The combination of the piperidine's chirality and the steric bulk of the di-tert-butyl groups could create a highly effective chiral environment for enantioselective transformations.

Approach to ChiralityPotential ApplicationRelevant Precedent
Synthesis from chiral piperidineAsymmetric C-C and C-N bond formationCopper-catalyzed asymmetric synthesis of 2,3-disubstituted piperidines. nih.gov
Resolution of racemic mixtureEnantioselective acylation, hydrogenationCatalytic kinetic resolution of disubstituted piperidines. nih.gov

Contributions to Supramolecular Chemistry and Materials Science

The structure of this compound is also well-suited for applications in supramolecular chemistry, where non-covalent interactions are used to build larger, ordered structures.

Self-Assembly and Molecular Recognition in Non-Biological Systems

The key to the supramolecular potential of this molecule lies in the benzoylpiperidine unit. This structure is analogous to the well-studied benzene-1,3,5-tricarboxamides (BTAs), which are known to self-assemble into one-dimensional, hydrogen-bonded columnar structures. nih.govrsc.orgresearchgate.net

Potential modes of self-assembly for this compound include:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. This could lead to the formation of one-dimensional chains or tapes.

π-π Stacking: The electron-rich benzene (B151609) rings can stack on top of one another, an interaction that would complement and reinforce any hydrogen-bonding networks.

Van der Waals Interactions: The bulky and lipophilic tert-butyl groups could drive aggregation through hydrophobic interactions, particularly in polar solvents.

Molecular recognition is the principle that guides self-assembly. rsc.org In a mixture of compounds, this compound could selectively recognize and bind to molecules with complementary hydrogen-bonding sites or aromatic surfaces. This is similar to how crown ether-containing molecules can self-assemble into complex architectures upon recognition of a specific metal ion. rsc.org

Integration into Functional Materials (e.g., Metal-Organic Frameworks, Polymers)

The rigidity and defined geometry of this compound make it an interesting candidate as a building block, or "linker," for functional materials.

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. mdpi.comnih.gov While the piperidine nitrogen is not typically used as a primary node in MOF construction, the benzoyl portion could be modified with additional coordinating groups (e.g., carboxylates) at the 4-position or on the piperidine ring. The 1,3,5-substitution pattern is a common motif in tritopic linkers used for creating highly porous MOFs. mdpi.comresearchgate.netrsc.org The bulky tert-butyl groups would project into the pores of the resulting MOF, tuning its size, shape, and surface properties, which is critical for applications like gas storage and separation. mdpi.com

Polymers: The molecule could be functionalized with a polymerizable group (e.g., a vinyl or styryl moiety) and incorporated into a polymer chain as a pendant group. The bulky and rigid nature of the this compound unit would significantly impact the properties of the resulting polymer, potentially increasing its glass transition temperature, modifying its solubility, and introducing sites for supramolecular interactions. Molecules with similar rigid cores, such as 1,3,5-triazines, are used as building blocks for polymers and oligomers with defined self-assembly characteristics. rsc.orgnih.govresearchgate.net

Advanced Spectroscopic and Crystallographic Investigations for Mechanistic Insights

Solid-State and Solution-Phase Nuclear Magnetic Resonance (NMR) for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of 1-(3,5-di-tert-butylbenzoyl)piperidine in both solution and solid states.

Solution-Phase NMR

In solution, ¹H and ¹³C NMR spectra confirm the molecular structure. The bulky tert-butyl groups create a distinct substitution pattern on the aromatic ring, simplifying the aromatic region of the spectrum. However, the most significant insights come from dynamic NMR (DNMR) studies. researchgate.net The amide C-N bond in this compound possesses a significant partial double-bond character, which restricts free rotation. This restriction gives rise to conformational isomers, or rotamers.

At low temperatures, the exchange between these rotamers is slow on the NMR timescale, resulting in separate, distinct signals for the piperidine (B6355638) protons, particularly those in the alpha positions to the nitrogen. As the temperature is increased, the rate of rotation around the C-N bond increases. This causes the distinct signals to broaden, eventually merge into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a single time-averaged signal at higher temperatures. beilstein-journals.orgcopernicus.org The activation energy barrier (ΔG‡) for this rotation can be calculated from the coalescence temperature, providing a quantitative measure of the conformational stability. beilstein-journals.org Studies on related N-benzoyl piperidine derivatives show that substituents on the benzoyl ring can significantly influence this rotational barrier. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Notes
tert-Butyl Protons¹H1.2 - 1.4Single, sharp peak integrating to 18H.
Aromatic Protons¹H7.2 - 7.6Two signals; one for the two protons ortho to the carbonyl and one for the proton between the t-butyl groups.
Piperidine Protons (α to N)¹H3.2 - 3.8Broad signals at room temperature due to restricted amide bond rotation.
Piperidine Protons (β, γ to N)¹H1.5 - 1.8Complex, overlapping multiplet.
tert-Butyl (quaternary C)¹³C30 - 35
tert-Butyl (methyl C)¹³C30 - 32
Aromatic Carbons¹³C120 - 155Includes the substituted carbons and the carbonyl-attached carbon.
Piperidine Carbons (α to N)¹³C40 - 50Two distinct signals may be observed at low temperature.
Piperidine Carbons (β, γ to N)¹³C20 - 30
Carbonyl Carbon¹³C168 - 172

Note: Predicted values are based on general principles and data from analogous structures.

Solid-State NMR

Solid-State NMR (ssNMR) can provide complementary information regarding the conformation of the molecule in the crystalline state. This technique is particularly useful for comparing the conformation adopted in the solid phase with that observed in solution, and it can reveal the presence of multiple, non-equivalent molecules within the crystal lattice.

High-Resolution Mass Spectrometry for Mechanistic Elucidation of Reaction Pathways and Metabolite Identification (in in vitro studies)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. This is critical for confirming the identity of the compound and for elucidating fragmentation pathways and identifying metabolic products.

Fragmentation Pathways

In mass spectrometry, this compound undergoes characteristic fragmentation. The molecular ion (M+) is energetically unstable and breaks into smaller, charged fragments. chemguide.co.uk The most prominent fragmentation pathway for amides is cleavage of the C-N bond. caymanchem.comlibretexts.org This alpha-cleavage results in the formation of a highly stable 3,5-di-tert-butylbenzoyl cation. This fragment is stabilized by the electron-donating tert-butyl groups and the carbonyl group.

Key predicted fragments include:

3,5-di-tert-butylbenzoyl cation ([C₁₅H₂₁O]⁺): Formed by cleavage of the amide C-N bond. This is often the base peak due to its high stability.

Piperidine fragment ([C₅H₁₀N]⁺): The other part of the initial cleavage.

Loss of a tert-butyl group: Fragmentation can also be initiated by the loss of a tert-butyl radical from the molecular ion.

In Vitro Metabolite Identification

In vitro studies using liver microsomes are used to predict metabolic pathways in the body. frontiersin.org For piperidine-containing compounds, metabolism frequently occurs on the piperidine ring. frontiersin.org HRMS is used to detect and identify potential metabolites by searching for predicted mass shifts corresponding to common biotransformations. springermedizin.de

Common metabolic reactions for this compound would likely involve:

Hydroxylation: Addition of one or more hydroxyl (-OH) groups, typically on the piperidine ring.

Oxidation: Further oxidation of a hydroxylated metabolite to a ketone, forming a piperidinone derivative.

Ring Opening: Cleavage of the piperidine ring can occur as a subsequent metabolic step. frontiersin.org

Table 2: Predicted Major In Vitro Metabolites of this compound

Metabolite Biotransformation Mass Change from Parent Notes
M1Mono-hydroxylation+15.99 DaHydroxylation likely occurs on the piperidine ring.
M2Di-hydroxylation+31.98 DaTwo separate hydroxylation events on the piperidine ring.
M3Dehydrogenation/Oxidation+13.98 DaOxidation of a hydroxylated intermediate (M1) to a ketone (piperidinone).
M4N-dealkylation/Ring Opening-A more complex pathway involving cleavage of the piperidine ring. frontiersin.org

Note: The parent molecule has a monoisotopic mass of 287.2246 g/mol (C₁₉H₂₉NO).

X-ray Crystallography for Ligand-Target Complex Structure Determination and Solid-State Analysis

Single-crystal X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in the solid state. This analysis definitively determines bond lengths, bond angles, and torsional angles, revealing the precise conformation of the molecule.

Solid-State Analysis

While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for strong predictions. researchgate.net A crystallographic study would be expected to show:

Piperidine Ring Conformation: The piperidine ring would almost certainly adopt a stable chair conformation.

Amide Bond Planarity: The C-C-N-O atoms of the amide group would be nearly coplanar, confirming the partial double-bond character observed in NMR.

Molecular Packing: The analysis would reveal how molecules pack together in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonds or van der Waals forces.

No information regarding ligand-target complex structures involving this compound has been reported in the searched literature.

Table 3: Representative Data Obtained from a Single-Crystal X-ray Diffraction Study

Parameter Type of Information Provided
Crystal SystemThe basic geometric framework of the crystal (e.g., Monoclinic, Orthorhombic).
Space GroupThe symmetry elements present within the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the smallest repeating unit of the crystal.
Bond Lengths (Å)The precise distance between the nuclei of bonded atoms.
Bond Angles (°)The angle formed between three connected atoms.
Torsion Angles (°)The dihedral angle describing the rotation around a chemical bond.
Intermolecular InteractionsDetails of non-covalent interactions holding the crystal lattice together.

Chiroptical Spectroscopy for Stereochemical Purity and Chiral Recognition (if applicable to chiral analogs)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules—molecules that are non-superimposable on their mirror images.

This compound is an achiral molecule and therefore does not exhibit a chiroptical response. These techniques would, however, become essential for the analysis of chiral analogs of this compound. If a substituent were introduced to the piperidine ring, for instance, a chiral center would be created, resulting in enantiomers.

In such a hypothetical case, chiroptical spectroscopy would be applied to:

Determine Stereochemical Purity: The techniques can quantify the enantiomeric excess (ee) of a sample, which is a critical quality control parameter for chiral compounds. mertenlab.de

Assign Absolute Configuration: By comparing experimental spectra with those predicted from theoretical calculations, the absolute (R/S) configuration of a chiral center can often be determined. nih.gov

Study Chiral Recognition: CD spectroscopy can be used to monitor conformational changes that occur when a chiral molecule binds to a biological target like a protein or nucleic acid, providing insight into the mechanism of chiral recognition at a molecular level.

Based on the available literature, no studies involving chiral analogs of this compound and their analysis by chiroptical spectroscopy have been reported.

Future Perspectives and Emerging Research Trajectories for N 3,5 Di Tert Butylbenzoyl Piperidine Derivatives

Exploration of Novel Biological Targets and Therapeutic Areas (Pre-clinical Focus)

The inherent structural features of piperidine-containing molecules allow them to interact with a wide array of biological targets, suggesting that derivatives of N-(3,5-di-tert-butylbenzoyl)piperidine could be developed for various therapeutic indications. clinmedkaz.org In silico prediction methods are a crucial first step in identifying potential pharmacological activities and minimizing the scope of preclinical studies. clinmedkaz.org By modifying the core structure, researchers can tune the derivatives to target specific enzymes, receptors, and ion channels.

Future preclinical research could focus on the following areas:

Neurodegenerative Diseases: Based on the established role of other piperidine (B6355638) derivatives, novel analogs could be designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease. nih.govnih.gov Rational modifications of the parent structure could yield potent, multitarget-directed agents. nih.gov

Oncology: The piperidine nucleus is present in numerous anticancer agents. ajchem-a.com Future studies could investigate the potential of new derivatives to inhibit targets like 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), an enzyme implicated in tumor growth and development in certain cancers. mdpi.com

Central Nervous System (CNS) Disorders: Derivatives could be explored for their affinity for dopamine (B1211576) transporters (DAT) or as GABA uptake inhibitors, potentially leading to treatments for conditions requiring CNS modulation. nih.govnih.gov Additionally, screening for sigma receptor (S1R and S2R) affinity could uncover applications in various neurological and psychiatric disorders. nih.gov

Inflammatory Conditions: Inhibition of soluble epoxide hydrolase (sEH) is an emerging therapeutic strategy for inflammatory and cardiovascular diseases. acgpubs.org Novel amide derivatives of the core structure could be synthesized and screened for sEH inhibitory activity. acgpubs.org

Table 1: Potential Biological Targets and Therapeutic Areas for N-(3,5-di-tert-butylbenzoyl)piperidine Derivatives

Potential Biological TargetTherapeutic AreaRationale / Key Findings for Piperidine AnalogsCitation
Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE)Alzheimer's Disease rationally modified N-benzyl-piperidine derivatives have shown potent dual inhibition of AChE and BuChE. nih.gov nih.govnih.gov
Sigma Receptors (S1R/S2R)Neurological and Psychiatric DisordersBenzylpiperidine derivatives have demonstrated high affinity for S1R, with selectivity over S2R. nih.gov nih.gov
Dopamine Transporter (DAT)CNS Disorders (e.g., ADHD, Depression)Substituted N-benzyl piperidine analogs show high potency and specificity for DAT. nih.gov nih.gov
Soluble Epoxide Hydrolase (sEH)Inflammatory and Cardiovascular DiseasesPiperidine amide derivatives of chromone-2-carboxylic acid have been identified as novel sEH inhibitors. acgpubs.org acgpubs.org
GABA Transporters (GATs)Epilepsy, Neuropathic Pain(R)-N-(diarylmethylsulfinyl)ethyl-piperidine-3-carboxylic acid derivatives are potent GAT1 inhibitors. nih.gov nih.gov
11β-HSD2OncologyInhibition of 11β-HSD2 has been shown to slow tumor growth in animal models. mdpi.com mdpi.com

Advancements in Synthetic Methodologies for Complex and Diverse Analogs

The creation of a diverse library of N-(3,5-di-tert-butylbenzoyl)piperidine analogs for structure-activity relationship (SAR) studies hinges on the availability of robust and versatile synthetic methods. nih.gov Modern organic chemistry offers a plethora of advanced strategies for constructing and functionalizing the piperidine ring. nih.gov

Future synthetic efforts could leverage:

Catalytic Hydrogenation: While often requiring harsh conditions, modern transition-metal and organocatalytic methods allow for the stereoselective hydrogenation of pyridine (B92270) precursors to yield highly substituted piperidines. nih.gov

Intramolecular Cyclization Cascades: A variety of cyclization strategies can be employed to form the piperidine ring with high stereocontrol. These include the aza-Heck cyclization, radical-mediated cyclizations, and acid-mediated 6-endo-trig cyclizations. nih.govmdpi.com

Multi-Component Reactions: Pseudo-four-component reactions and other one-pot procedures provide a rapid and efficient means to generate complex N-acylated piperidine analogs from simple starting materials. ajchem-a.com

Novel Catalytic Systems: The use of heterogeneous copper catalysts or iron-catalyzed reductive amination can provide more sustainable and cost-effective routes to piperidine derivatives. ajchem-a.comnih.gov These catalysts often allow for easy recycling without significant loss of activity. ajchem-a.com

One-Pot Tandem Protocols: Methods that integrate amide activation, reduction, and intramolecular nucleophilic substitution into a single pot offer a facile pathway from simple halogenated amides to functionalized piperidines. mdpi.com

Table 2: Comparison of Advanced Synthetic Methodologies for Piperidine Analogs

MethodologyDescriptionAdvantagesCitation
Catalytic Hydrogenation/ReductionReduction of substituted pyridine precursors using metal or organocatalysts.Well-established route for accessing the core piperidine scaffold. nih.gov nih.gov
Intramolecular CyclizationFormation of the piperidine ring from a linear precursor via methods like aza-Heck, radical cyclization, or hydroamination.High potential for stereoselectivity and access to complex substitutions. nih.govmdpi.com nih.govmdpi.com
Multi-Component ReactionsCombining three or more starting materials in a single reaction to rapidly build molecular complexity.High efficiency and atom economy; rapid library generation. ajchem-a.com ajchem-a.com
One-Pot Tandem ReactionsA sequence of reactions occurs in the same flask, avoiding purification of intermediates.Increased efficiency, mild reaction conditions, and good yields. mdpi.com mdpi.com
Asymmetric SynthesisPalladium-catalyzed asymmetric oxidative [2+2] annulation using chiral ligands.Provides access to specific enantiomers with excellent enantioselectivity. rsc.org rsc.org

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The drug discovery process is notoriously time-consuming and expensive. researchgate.net The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the identification and optimization of new drug candidates, including derivatives of N-(3,5-di-tert-butylbenzoyl)piperidine. researchgate.netnih.gov

AI/ML can be pivotal at multiple stages:

Target Identification and Validation: AI can analyze vast multiomics datasets to identify novel therapeutic targets that may be modulated by this class of compounds. nih.gov Tools like AlphaFold can predict protein structures with high accuracy, aiding in druggability assessments. nih.govyoutube.com

Hit Identification and Lead Generation: ML models can perform large-scale virtual screenings of virtual compound libraries to identify initial hits. nih.gov These models can predict binding affinity and potential off-target interactions, helping to prioritize candidates for synthesis and in vitro testing. nih.gov

Lead Optimization: AI algorithms can predict absorption, distribution, metabolism, excretion, and toxicology (ADMET) properties, helping to de-risk candidates early in the pipeline. nih.govresearchgate.net Furthermore, de novo design algorithms can generate novel molecular structures optimized for specific biological and physicochemical properties. nih.govyoutube.com

Table 3: Application of AI/ML Tools in the Drug Discovery Pipeline

Drug Discovery StageAI/ML ApplicationExample Tools/MethodsCitation
Target IdentificationAnalyze multiomics data; predict protein structures.Network-based approaches, AlphaFold. nih.gov nih.govyoutube.com
Hit IdentificationVirtual high-throughput screening; predict biological activity.Molecular docking, PASS (Prediction of Activity Spectra for Substances). clinmedkaz.orgnih.gov clinmedkaz.orgnih.gov
Lead OptimizationPredict ADMET properties; de novo drug design.Quantitative Structure-Activity Relationship (QSAR) models, generative models. nih.govnih.gov nih.govnih.gov
Preclinical DevelopmentPredict off-target effects; repurpose existing compounds.Similarity Ensemble Approach (SEA), Multi-classifier Machine Learning Models (MLM). nih.gov nih.gov

Development of Chemical Probes for Elucidating Biological Processes

A high-quality chemical probe is a selective small molecule that can be used to study the function of a specific protein target in cells or organisms. nih.gov Derivatives of N-(3,5-di-tert-butylbenzoyl)piperidine, if found to be potent and selective for a particular target, could be developed into valuable chemical probes. These tools are complementary to genetic approaches and offer unique advantages, such as rapid and reversible target inhibition. nih.gov

The development trajectory would involve:

Identification of a Selective Binder: Through screening and optimization (as described in sections 7.1-7.3), a derivative with high potency (typically nanomolar) and selectivity for a single molecular target would be identified.

Mechanism of Action Confirmation: It is crucial to demonstrate that the biological effects of the compound are a direct result of its interaction with the intended target. nih.gov

Functionalization for Probe Applications: The selective derivative could be further modified without losing its affinity to create more advanced tools. For example, incorporating a photo-reactive group (like an azide (B81097) or benzophenone) would yield a photoaffinity probe for definitively identifying the protein target in a cellular context. beilstein-journals.org Alternatively, attaching a fluorescent dye or a biotin (B1667282) tag can enable visualization or pulldown experiments. The 4-aryl piperidine scaffold is also useful as a semi-flexible linker in the development of PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation. sigmaaldrich.com

The rigorous development of such probes from the N-(3,5-di-tert-butylbenzoyl)piperidine scaffold would provide powerful reagents for the broader chemical biology community to dissect complex biological pathways.

Cross-Disciplinary Applications in Chemical Biology and Materials Science

Beyond direct therapeutic applications, the unique structure of N-(3,5-di-tert-butylbenzoyl)piperidine derivatives presents opportunities in other scientific domains.

Chemical Biology: As detailed in the previous section, the development of selective ligands into chemical probes is a cornerstone of chemical biology. These tools enable the precise interrogation of biological systems, helping to validate new drug targets and unravel the mechanisms of disease. nih.gov The synthesis of diverse libraries of these compounds and the study of their structure-activity relationships are themselves fundamental chemical biology activities. nih.gov

Materials Science: While more speculative, the structural components of these derivatives could be exploited in materials science.

Coordination Polymers and MOFs: The nitrogen atom of the piperidine ring and the carbonyl oxygen of the benzoyl group are potential coordination sites for metal ions. Research on related heterocycles like piperazine (B1678402) has shown their ability to form coordination polymers with metals such as zinc(II). rsc.org By functionalizing the phenyl ring or piperidine, derivatives could serve as organic linkers for creating novel metal-organic frameworks (MOFs) with tailored porosity and chemical properties.

Novel Ligands for Catalysis: Chiral piperidines are components of privileged ligands used in asymmetric catalysis. rsc.org The development of new, sterically demanding chiral ligands based on this scaffold could lead to catalysts with novel reactivity or selectivity in important chemical transformations.

Functional Polymers: The core molecule could be functionalized with polymerizable groups (e.g., vinyl or acrylate (B77674) moieties) to be incorporated as monomers. The bulky di-tert-butyl groups could impart specific properties to the resulting polymer, such as increased solubility in organic solvents, higher thermal stability, or altered mechanical properties.

Q & A

Basic: What synthetic strategies are effective for preparing 1-(3,5-di-tert-butylbenzoyl)piperidine, and how can racemization be minimized during acylation?

Methodological Answer:
The synthesis typically involves coupling 3,5-di-tert-butylbenzoic acid with piperidine using activating agents like mixed anhydrides or carbodiimides (e.g., DCC). To minimize racemization during the acylation of secondary amines:

  • Use N-methylpiperidine as a base instead of stronger bases like triethylamine, as it reduces urethane formation and stereochemical scrambling .
  • Employ low-temperature conditions (0–5°C) and inert atmospheres to suppress side reactions.
  • Monitor reaction progress via HPLC or TLC to optimize reaction time and avoid over-activation of carboxylic acids.

Basic: Which spectroscopic techniques are prioritized for characterizing tert-butyl-substituted benzoylpiperidines?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm substitution patterns on the benzoyl ring (e.g., tert-butyl groups at 3,5-positions) and piperidine conformation (axial/equatorial substituents) .
    • DEPT-135 to distinguish CH₂/CH₃ groups in the piperidine ring.
  • Infrared (IR) Spectroscopy :
    • Confirm amide C=O stretch (~1650–1700 cm⁻¹) and absence of free carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) :
    • Validate molecular ion peaks and rule out impurities.

Advanced: How can computational models predict the biological targets of tert-butyl-functionalized piperidine derivatives?

Methodological Answer:

  • Use SwissTargetPrediction or PASS Online to identify potential targets (e.g., kinases, GPCRs) based on structural similarity to known ligands .
  • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like carbonic anhydrase IX (anticancer) or acetylcholinesterase (Alzheimer’s therapy). Focus on hydrophobic interactions with tert-butyl groups in catalytic pockets .
  • Validate predictions with in vitro enzyme inhibition assays (e.g., Ellman’s method for cholinesterases) and compare IC₅₀ values against reference inhibitors like donepezil .

Advanced: What strategies resolve discrepancies between in vitro potency and in vivo efficacy for tert-butyl-bearing piperidine analogs?

Methodological Answer:

  • Pharmacokinetic Optimization :
    • Modify logP via substituent tuning (e.g., fluorination) to enhance blood-brain barrier penetration, as seen in IKKβ inhibitors .
    • Use microsomal stability assays to identify metabolic hotspots (e.g., tert-butyl oxidation).
  • Data Contradiction Analysis :
    • Cross-validate in vitro cytotoxicity (e.g., MTT assay) with 3D tumor spheroid models to mimic in vivo tumor microenvironments .
    • Address off-target effects via kinome-wide profiling (e.g., Eurofins KinaseScan®).

Advanced: How do steric effects of tert-butyl groups influence binding modes in enzyme inhibition?

Methodological Answer:

  • Conduct X-ray crystallography or cryo-EM of enzyme-inhibitor complexes (e.g., carbonic anhydrase II) to map hydrophobic pockets accommodating tert-butyl groups .
  • Compare with molecular dynamics simulations (e.g., GROMACS) to analyze conformational stability.
  • Synthesize analogs with smaller substituents (e.g., methyl) to quantify steric contributions to binding entropy .

Basic: What safety protocols are critical for handling tert-butyl-functionalized piperidines in lab settings?

Methodological Answer:

  • Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 4-acetamido-1-benzylpiperidine):
    • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .
    • Store under inert gas (argon) to prevent oxidation of tert-butyl groups.
  • Screen for acute toxicity using Ames test or zebrafish embryo models before in vivo studies .

Advanced: Can tert-butyl substituents enhance resistance to metabolic degradation in CNS-targeted piperidine drugs?

Methodological Answer:

  • Metabolite Identification :
    • Use LC-MS/MS to track tert-butyl oxidation products in liver microsome incubations.
  • Structural Optimization :
    • Introduce electron-withdrawing groups (e.g., fluorine) adjacent to tert-butyl to block cytochrome P450-mediated metabolism .
    • Compare metabolic half-lives (t₁/₂) of analogs in hepatocyte assays .

Note : For experimental reproducibility, validate synthetic routes with control reactions (e.g., tert-butyl-free analogs) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) in reporting.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.